N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that combines several functional groups, including furan, thiazole, triazole, and carboxamide. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of action
Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Mode of action
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Biochemical pathways
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
Parameters for lipinski’s rule of 5 were calculated computationally because pharmacokinetic and metabolic behaviors in the body often are linked to the physical properties of a compound .
Result of action
Thiazole nucleus reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular and antitumor activities etc .
Action environment
The indiscriminate use of antimicrobial agents has resulted in microbial resistance which has reached an alarming level . This necessitates the need for discovery and development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a furan derivative with a thioamide under acidic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then subjected to a cycloaddition reaction with an azide to form the triazole ring.
Carboxamide Formation: Finally, the triazole-thiazole intermediate is reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Biology: Used in the study of enzyme inhibition and protein interactions.
Materials Science: Investigated for its potential use in organic electronics and as a building block for functional materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide: Exhibits antibacterial activity.
Uniqueness
N-(4-(furan-2-yl)thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of furan, thiazole, and triazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S/c1-16-5-7(14-15-16)10(17)13-11-12-8(6-19-11)9-3-2-4-18-9/h2-6H,1H3,(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAXTJRPCHXZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=NC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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